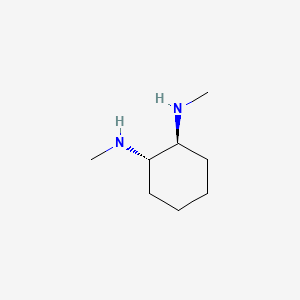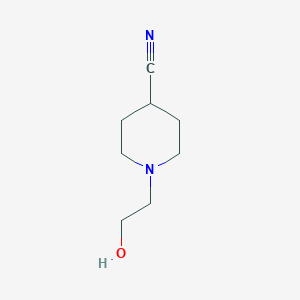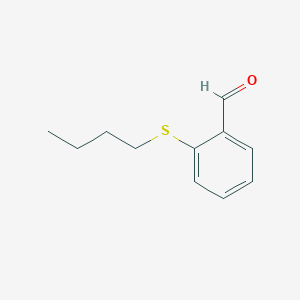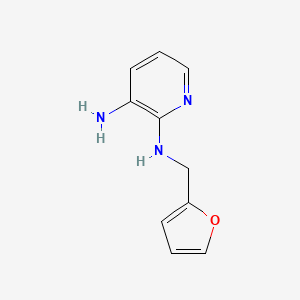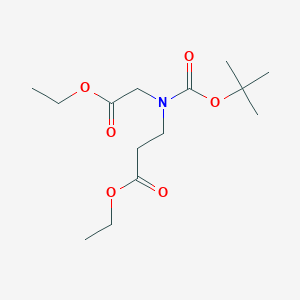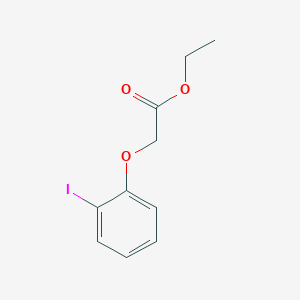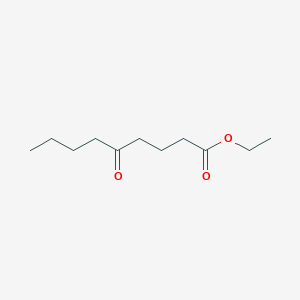
Ethyl 5-oxononanoate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimitotic Agents and Antitumor Activity
Ethyl 5-oxononanoate derivatives have been studied for their potential antitumor activity. Notably, a study highlighted the synthesis of ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates as potent antimitotic agents, which could be derived from ethyl 5-oxononanoate precursors. These compounds have demonstrated antitumor activity in mice, indicating their potential in cancer research and treatment (Temple et al., 1992).
Synthesis of (±)-Coronafacic Acid
In the realm of organic chemistry, ethyl 5-oxononanoate is utilized in complex synthetic pathways. For example, it plays a role in the synthesis of (±)-coronafacic acid, a compound with significance in medicinal chemistry. This process involves multiple steps, including Wessely oxidation and intramolecular Diels–Alder reactions (Yates et al., 1993).
Crystal Structure Studies
Ethyl 5-oxononanoate is also a subject of study in crystallography. Research into the crystal structure of ethyl 5-oxononanoate derivatives contributes to a deeper understanding of molecular interactions and structural chemistry. These studies involve methods like X-ray diffraction and provide insights into the spatial arrangement of atoms in these compounds (Marjani, 2013).
Glycosidase Inhibitory Activities
Ethyl 5-oxononanoate derivatives have been explored for their potential as glycosidase inhibitors, which could have implications in the treatment of various diseases. For instance, derivatives of ethyl 5-oxononanoate have been synthesized and tested for their inhibitory activity towards different glycosidases, indicating their potential in the development of new therapeutic agents (Moreno‐Vargas et al., 2003).
Microbial Bioreductions
In biocatalysis, ethyl 5-oxononanoate serves as a substrate for microbial bioreductions. Studies involving yeasts have shown the conversion of ethyl 5-oxononanoate to its reduced forms, which are valuable in the synthesis of enantiomerically pure compounds. This application is particularly relevant in the pharmaceuticalindustry, where such processes are crucial for producing active pharmaceutical ingredients (Forzato et al., 2001).
Precursors in Materials Science
Ethyl 5-oxononanoate and its derivatives are also utilized in materials science. For instance, they are used as precursors for the synthesis of metal alkanoates, which find applications in various industries, including as catalysts and in painting industries for their drying properties. The synthesis and properties of these compounds are crucial for the development of new materials (Mishra et al., 2007).
Photolysis Studies
The study of the photolysis of ethyl 5-oxononanoate derivatives in different solvents is another area of interest. This research helps in understanding the photochemical behavior of these compounds, which is relevant in fields like photochemistry and environmental science. The findings provide insights into the pathways of photolytic reactions and the formation of various photo products (Ang & Prager, 1992).
Anti-Juvenile Hormone Activity
In biological studies, ethyl 5-oxononanoate derivatives have been tested for their anti-juvenile hormone activity. This research is significant in the field of entomology and pest control. For example, studies have shown that certain derivatives can induce precocious metamorphosis in insect larvae, which can be applied in developing new pest control strategies (Furuta et al., 2006).
Eigenschaften
IUPAC Name |
ethyl 5-oxononanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-3-5-7-10(12)8-6-9-11(13)14-4-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFPEHUCRNRCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551643 | |
| Record name | Ethyl 5-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxononanoate | |
CAS RN |
24071-99-6 | |
| Record name | Nonanoic acid, 5-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24071-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]](/img/structure/B1314608.png)
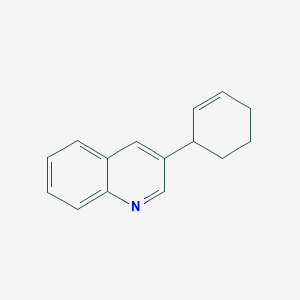
![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)
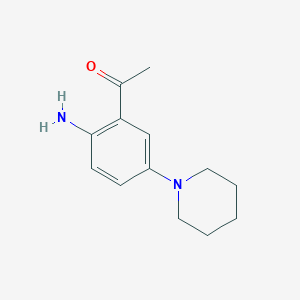
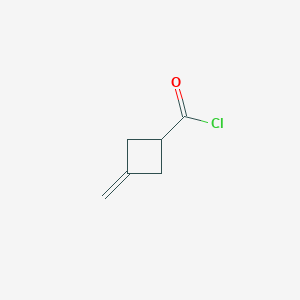
![4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1314616.png)
